D-Enantiomer Specificity: Stereochemical Purity Differentiates from Racemic and L-Enantiomer 3-Phosphoglycerate
D-(-)-3-Phosphoglyceric acid disodium provides stereochemically defined D-enantiomer substrate. In contrast, 3-PGA synthesized via the ribulose-1,5-bisphosphate carboxylase (RuBisCO) reaction yields a mixture containing 10% L-3-PGA and 90% D-3-PGA [1]. Racemic 3-PGA preparations thus contain approximately 10% L-enantiomer, which is not recognized by D-isomer-specific enzymes such as 3-phosphoglycerate dehydrogenase (PHGDH, EC 1.1.1.95) that catalyzes the first committed step of the phosphoserine pathway [2].
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | 100% D-enantiomer (defined stereochemistry at C2) |
| Comparator Or Baseline | Racemic 3-PGA synthesized via RuBisCO: 90% D-3-PGA, 10% L-3-PGA |
| Quantified Difference | Absolute stereochemical purity vs. ~10% L-enantiomer contamination |
| Conditions | In vitro enzymatic synthesis via RuBisCO reaction |
Why This Matters
L-enantiomer contamination in racemic 3-PGA alters apparent kinetic parameters (Km, Vmax) in D-isomer-specific enzyme assays, necessitating stereochemically pure D-enantiomer for reproducible enzymology.
- [1] Brändén R. The formation of L-3-phosphoglyceric acid by ribulose-1,5-bisphosphate carboxylase. Biochem Biophys Res Commun. 1980;92(4):1217-1224. View Source
- [2] BRENDA Enzyme Database. EC 1.1.1.95: phosphoglycerate dehydrogenase. View Source
